1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene
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Overview
Description
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene is an organofluorine compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene typically involves the halogenation of a benzene derivative. One common method involves the reaction of a suitable benzene precursor with chlorine and fluorine sources under controlled conditions. For example, a benzene derivative can be treated with chlorine gas and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The reaction conditions, including temperature, pressure, and catalyst selection, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form more oxidized derivatives or reduction to form less oxidized derivatives.
Coupling Reactions: The benzene ring can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide for nucleophilic substitution, and electrophiles such as bromine or iodine for electrophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylated derivatives.
Scientific Research Applications
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to changes in the chemical and physical properties of the target molecules. The specific pathways involved depend on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with fewer halogen atoms.
Properties
IUPAC Name |
1,3-dichloro-5-(difluoromethyl)-2,4,6-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEPCFAECDESTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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